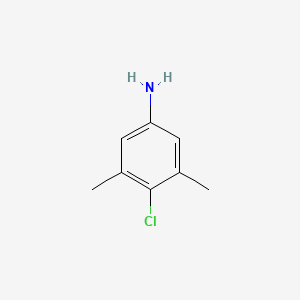

4-Chloro-3,5-dimethylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-3,5-dimethylaniline is a chemical compound with the molecular weight of 155.63 . It is a white to yellow solid at room temperature . It is commonly used in the manufacture of dyes .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves multiple steps. For instance, the synthesis of azo dye derivatives, which are related compounds, involves the incorporation of heterocyclic moieties into the azo dye scaffold . This process has been found to improve the bioactive properties of the target derivatives .

Molecular Structure Analysis

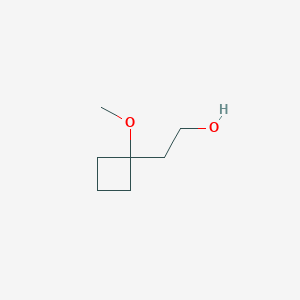

The molecular structure of this compound consists of a benzene ring with two methyl groups and one amine group attached to it . The chlorine atom is also attached to the benzene ring .

Chemical Reactions Analysis

This compound and similar compounds undergo various chemical reactions. For example, 3,5-dimethylaniline, a related compound, undergoes polymerization in the presence of cerium (IV) sulfate as an oxidant . Azo dye derivatives, which can be synthesized from compounds like this compound, have been found to exhibit various biological and pharmacological applications .

Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Photochemical Synthesis

4-Chloro-3,5-dimethylaniline is utilized in photochemical synthesis. For instance, irradiating 4-chloro-N,N-dimethylaniline in the presence of benzene and various alkenes leads to heterolytic dehalogenation. This process forms 4-(dimethylamino)biphenyl and other compounds depending on the alkene structure (Fagnoni, Mella, & Albini, 1999).

Photophysical Properties Study

The compound's structure and photophysical properties are also the subject of research. For example, the study of borylanilines, including 4-(dimesitylboryl)-3,5-dimethylaniline, has provided insights into unique solid-state structures and photophysical characteristics. These studies involve structural characterization and analysis of intermolecular interactions (Sudhakar, Mukherjee, & Thilagar, 2013).

Catalytic Reactions

This compound is also used in catalytic reactions. For instance, TiO2 supported nano-Pd catalysts have been applied for the N,N-dimethylation of different amines and nitro compounds with methanol under UV irradiation. This process notably yields high percentages of 4-chloro-N,N-dimethylaniline, highlighting the compound's importance in catalytic chemistry (Zhang, Zhang, Deng, & Shi, 2015).

DNA Interaction Studies

The interaction of this compound derivatives with DNA is another significant research area. For example, studies have investigated the structures of major DNA adducts formed by the reaction of N-acetoxy-3,5-dimethylaniline with DNA. This research is crucial for understanding the compound's potential carcinogenic mechanisms and its role in genetic alterations (Cui, Sun, Wishnok, Tannenbaum, & Skipper, 2007).

Synthesis of Organic Intermediates

Finally, this compound is involved in the synthesis of various organic intermediates. For instance, it's used in the preparation of dimethyl-4-bromoiodobenzenes, which are important intermediates in many fields. This process involves reactions like diazotization and Sandmeyer reaction, demonstrating the compound's utility in complex organic syntheses (Yu, 2008).

Wirkmechanismus

Target of Action

The primary targets of 4-Chloro-3,5-dimethylaniline It is known that anilines, the class of compounds to which this compound belongs, often interact with various enzymes and proteins within the body .

Mode of Action

The specific mode of action of This compound Anilines typically act as weak bases, reacting with electrophiles . They can undergo a variety of reactions, including nucleophilic substitution .

Biochemical Pathways

The exact biochemical pathways affected by This compound Anilines are known to be involved in various reactions, including the formation of dyes such as crystal violet .

Pharmacokinetics

The pharmacokinetics of This compound Anilines are generally known to be metabolized via n-demethylation and n-oxidation, as well as ring hydroxylation .

Result of Action

The molecular and cellular effects of This compound Anilines and their derivatives have been associated with a variety of biological effects, depending on their specific structures and the cells they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound’s reactivity may be affected by the pH of its environment . Additionally, its stability and efficacy could be influenced by factors such as temperature and light exposure .

Safety and Hazards

4-Chloro-3,5-dimethylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, or vapors . It is also recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Zukünftige Richtungen

The future directions for the study and use of 4-Chloro-3,5-dimethylaniline and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Additionally, the development of more potent, new, and safe synthetic methodologies for azo dye derivatives is an area of ongoing research .

Biochemische Analyse

Biochemical Properties

4-Chloro-3,5-dimethylaniline and its metabolites form superoxides, resulting in apoptosis or oncogenesis

Cellular Effects

This compound has been shown to cause neuronal cytotoxicity and affect neurite structural development . It increases reactive oxygen species (ROS), cytotoxicity, and DNA damage in cells, and decreases dendritic arborization .

Molecular Mechanism

The molecular mechanism of this compound involves the production of ROS, which leads to DNA damage and cytotoxicity . The addition of an ROS scavenger can reduce ROS in the cells and alleviate the neuronal damage .

Dosage Effects in Animal Models

In vivo studies in Sprague Dawley pregnant rats suggested that exposure to this compound led to fetal cerebral cortex thinning . The compound reduced the number and generation of cortical cells .

Eigenschaften

IUPAC Name |

4-chloro-3,5-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSICOAYELJUIIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51719-61-0 |

Source

|

| Record name | 4-chloro-3,5-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

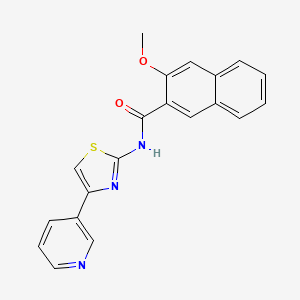

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2718089.png)

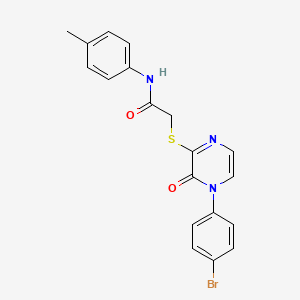

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one](/img/structure/B2718091.png)

![3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B2718093.png)

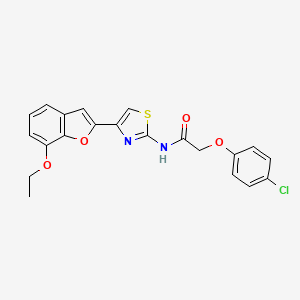

![ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718099.png)

![3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2718103.png)